1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Overview
Description
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropane ring bonded to a carboxylic acid group and a fluorophenyl carbamoyl group.
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropyl-1,1-dicarboxylic acid with fluorophenyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include substituted cyclopropane derivatives and fluor
Properties
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDNYZVNBWULFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726799 | |
Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918642-61-2 | |
Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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